![molecular formula C19H19N5OS B2475559 6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415513-96-9](/img/structure/B2475559.png)
6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyridine ring and a pyrrole ring, both of which are common structures in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom and pyrrole is a five-membered ring with one nitrogen atom . These structures are often found in biologically active compounds .
Scientific Research Applications
Biological Activity and Applications
The pyrrolidine ring, a fundamental structure within the compound's chemical framework, is widely recognized in medicinal chemistry for its role in developing treatments for human diseases. Petri et al. (2021) discuss the pyrrolidine scaffold's significance, noting its ability to enhance pharmacophore space exploration due to its sp3 hybridization, contribution to molecular stereochemistry, and the increase in three-dimensional coverage it provides. This review also sheds light on the biological activities of various pyrrolidine derivatives, including pyrrolizines, and their influence on drug design and biological interactions (Petri et al., 2021).
Synthetic Applications and Chemical Reactivity
The compound's utility as a synthetic intermediate or building block in organic chemistry is underscored by its diverse reactivity and potential to form various complex structures. For instance, Negri, Kascheres, and Kascheres (2004) elaborate on the versatility of enaminoketones and enaminonitriles as building blocks for synthesizing a wide array of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. This reactivity is attributed to the "enone" character of enaminones, making them suitable scaffolds for annulation processes and yielding complex structures found in alkaloids and biologically relevant compounds (Negri, Kascheres, & Kascheres, 2004).
Advanced Material Applications
The compound's potential in material science, particularly in the synthesis of advanced materials, is highlighted by its structural attributes and reactive sites. Parmar, Vala, and Patel (2023) focus on the pyranopyrimidine core, a critical precursor in the pharmaceutical and medicinal industries, noting its broad synthetic applications and bioavailability. The review details the synthetic pathways for developing various substituted pyranopyrimidine derivatives, emphasizing the role of hybrid catalysts in these synthetic processes. This information suggests the compound's utility in developing advanced materials with pharmaceutical and medicinal relevance (Parmar, Vala, & Patel, 2023).
Mechanism of Action
properties
IUPAC Name |
6-[5-(2-pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c20-7-14-1-2-18(22-8-14)23-9-15-11-24(12-16(15)10-23)19(25)13-26-17-3-5-21-6-4-17/h1-6,8,15-16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZGHPJYSTNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.